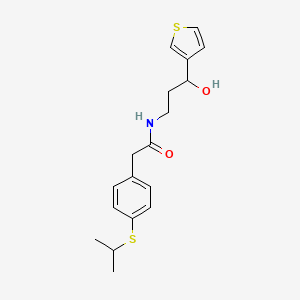

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S2/c1-13(2)23-16-5-3-14(4-6-16)11-18(21)19-9-7-17(20)15-8-10-22-12-15/h3-6,8,10,12-13,17,20H,7,9,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETXVXSUEWMRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the hydroxypropyl group through a series of reactions involving halogenation and nucleophilic substitution. The acetamide group is then introduced via acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, ensuring that the reactions are efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions. The compound can be synthesized through a series of acylation and functionalization steps, utilizing thiophene derivatives as key intermediates. Structural characterization is often performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for analyzing the molecular weight and confirming the identity of the compound.

- X-ray Crystallography : Offers detailed information about the three-dimensional arrangement of atoms within the molecule.

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound has significant antimicrobial activity against various pathogens. For instance, derivatives with similar structures have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

Cytotoxicity

Investigations into the cytotoxic effects of this compound reveal its potential as an anticancer agent. Studies have demonstrated selective cytotoxicity towards human cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease progression, such as acetylcholinesterase, which is relevant in neurodegenerative disorders . This inhibition could lead to therapeutic applications in treating conditions like Alzheimer's disease.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

| Application Area | Potential Use Cases |

|---|---|

| Antimicrobial Therapy | Treatment of bacterial infections |

| Oncology | Development of anticancer drugs |

| Neuropharmacology | Treatment options for neurodegenerative diseases |

| Anti-inflammatory Agents | Potential use in inflammatory conditions |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

- Synthesis and Biological Evaluation : A study synthesized a related thiophene derivative and evaluated its antimicrobial and cytotoxic properties, providing a framework for understanding the biological impact of similar compounds .

- Computational Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, suggesting its potential as a lead compound for further development .

Wirkmechanismus

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Key Observations :

- Thiophene vs. Phenyl Rings : The target’s thiophene moiety distinguishes it from phenyl-based analogs (e.g., 30005, 30007). Thiophene’s electron-rich nature may enhance binding to aromatic receptors compared to phenyl groups.

- Hydroxypropyl Chain : Similar to L742791 (), the hydroxypropyl group may facilitate interactions with polar residues in biological targets.

Yield Comparison :

- Compound 2 in achieved 85% yield under ethanol reflux, suggesting efficient conditions for acetamide formation. The target’s synthesis efficiency may depend on steric hindrance from the thiophene and isopropylthio groups.

Functional Group Impact on Properties

Table 2: Functional Group Contributions

Physicochemical Implications :

Biologische Aktivität

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, and relevant research findings associated with this compound, highlighting its therapeutic potential and mechanisms of action.

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate acetamide precursors. The compound features a thiophene ring system, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Common Synthetic Route:

- Condensation Reaction : The reaction between thiophene-2-sulfonyl chloride and 3-hydroxy-3-(thiophen-3-yl)propylamine under basic conditions (e.g., using triethylamine).

- Solvent Use : Organic solvents such as dichloromethane or tetrahydrofuran are commonly employed to facilitate the reaction.

- Purification Techniques : Post-synthesis, purification methods such as recrystallization or chromatography are utilized to achieve high purity levels .

Enzyme Inhibition

Recent studies have investigated the inhibitory effects of compounds similar to this compound on various enzymes involved in skin aging and other biological processes:

- Tyrosinase Inhibition : Compounds in this class have shown promising results in inhibiting tyrosinase, an enzyme critical for melanin production. For instance, certain derivatives exhibited IC50 values as low as 1.05 µM, indicating potent inhibitory activity .

- Elastase and Collagenase Inhibition : The compound has also been studied for its effects on elastase and collagenase, enzymes involved in skin elasticity and aging. Some derivatives demonstrated dual inhibitory profiles against these enzymes, which could be beneficial for anti-aging formulations .

Antioxidant Activity

The antioxidant properties of thiophene derivatives contribute to their protective effects against oxidative stress. This is particularly relevant in the context of skin health, where oxidative damage plays a significant role in aging and disease progression.

Case Study 1: Skin Aging Research

In a recent study focusing on skin aging, various substituted 3-phenylcoumarins were tested for their biological activity. Compounds similar to this compound were evaluated for their ability to inhibit key enzymes involved in skin aging processes:

| Compound | Tyrosinase IC50 (µM) | Elastase IC50 (µM) | Collagenase IC50 (µM) |

|---|---|---|---|

| Compound A | 1.05 | - | 123.4 |

| Compound B | 7.03 | - | 110.4 |

| Compound C | - | - | Dual Inhibitor |

This study highlights the potential of these compounds as therapeutic agents in dermatology, particularly for anti-aging treatments.

Case Study 2: Antimicrobial Activity

Another study examined the antimicrobial properties of thiophene derivatives against various bacterial strains. The findings indicated that certain compounds exhibited significant antibacterial activity, suggesting their potential use in treating infections .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high yield and purity?

Synthesis typically involves sequential reactions such as amide bond formation and functional group modifications. Key steps include:

- Thiophene-propanol intermediate preparation : React thiophen-3-yl-magnesium bromide with epoxides under anhydrous conditions, followed by hydroxylation .

- Acetamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiophene-propanol intermediate with 4-(isopropylthio)phenylacetic acid. Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- NMR spectroscopy : 1H/13C NMR (in DMSO-d6 or CDCl3) resolves thiophene protons (δ 6.8–7.5 ppm), hydroxypropyl groups (δ 1.8–2.2 ppm), and isopropylthio signals (δ 1.3–1.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI+) confirms the molecular ion peak [M+H]+ with <2 ppm mass error .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity and detect byproducts .

Q. How can researchers design preliminary biological activity assays for this compound?

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Enzyme inhibition : Test acetylcholinesterase (AChE) or kinase inhibition via spectrophotometric assays (e.g., Ellman’s reagent for AChE) .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be systematically resolved?

- Assay condition standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) to minimize false positives/negatives .

- Cellular vs. cell-free systems : Compare results from whole-cell assays (e.g., cytotoxicity in HEK293) and isolated enzyme targets to identify off-target effects .

- Metabolic stability testing : Use liver microsomes (human/rat) to assess if rapid degradation explains inconsistent in vitro/in vivo results .

Q. What computational strategies predict target interactions and binding affinities?

- Molecular docking : AutoDock Vina or Schrödinger Glide models interactions with targets like kinases or GPCRs. Validate with co-crystallized ligands (PDB IDs: e.g., 4EJN for AChE) .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability (50–100 ns simulations) and identify key residues (e.g., π-π stacking with thiophene) .

- ADMET prediction : SwissADME or ADMETLab2.0 estimate permeability (LogP), CYP450 inhibition, and hERG liability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

- Hydrophilicity optimization : Replace isopropylthio with sulfoxide/sulfone groups to enhance solubility (clogP reduction by 0.5–1.0 units) .

- Bioisosteric substitution : Swap thiophen-3-yl with furan or pyridine rings to modulate metabolic stability (e.g., reduce CYP3A4-mediated oxidation) .

- Prodrug strategies : Esterify the hydroxyl group for increased oral bioavailability, with enzymatic hydrolysis in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.